molecular formula C22H20F6N4O3S B2891522 3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE CAS No. 894546-02-2

3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE

Cat. No.: B2891522
CAS No.: 894546-02-2
M. Wt: 534.48
InChI Key: WFNVPMYZQJUINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of trifluoromethylation reagents and catalysts to introduce the trifluoromethyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE lies in its specific combination of functional groups and its potential for diverse applications in various fields. The presence of multiple trifluoromethyl groups and the benzothiadiazine ring structure contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F6N4O3S/c23-21(24,25)14-2-1-3-16(12-14)31-8-10-32(11-9-31)20(33)7-6-19-29-17-13-15(22(26,27)28)4-5-18(17)36(34,35)30-19/h1-5,12-13H,6-11H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVPMYZQJUINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.